
V-9302
Overview
Description
V-9302 is a competitive antagonist of transmembrane glutamine flux that selectively and potently targets the amino acid transporter Alanine, Serine, Cysteine Transporter 2 (ASCT2). This compound has shown significant potential in inhibiting glutamine uptake in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of V-9302 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be synthesized through a series of organic reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
V-9302 primarily undergoes reactions related to its function as an antagonist of transmembrane glutamine flux. These reactions include:
Inhibition of Glutamine Uptake: This compound inhibits the uptake of glutamine by targeting the ASCT2 transporter.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although these are not the primary focus of its use.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Glutamine: As the primary substrate for ASCT2.
Inhibitors: Such as 2-amino-2-norbornanecarboxylic acid (BCH) for selectivity studies.
Major Products Formed
The major products formed from the reactions involving this compound are typically related to its inhibitory effects on glutamine uptake, leading to reduced glutamine levels in cells and subsequent effects on cell metabolism and growth .
Scientific Research Applications
Anti-Tumor Efficacy
- In Vitro Studies : Research indicates that V-9302 effectively reduces cancer cell proliferation and increases apoptosis across various cancer cell lines. For instance, a study reported that this compound inhibited ASCT2-mediated glutamine uptake with an IC50 value of 9.6 µM, demonstrating a significant improvement over previously known inhibitors .
- In Vivo Studies : Chronic exposure studies in tumor-bearing mice revealed that treatment with this compound (75 mg/kg per day) led to a marked reduction in tumor growth compared to control groups. This was observed in xenograft models such as HCT-116 and HT29, where this compound treatment resulted in decreased phosphorylated S6 protein levels and increased cleaved caspase 3, indicating enhanced apoptosis .
Impact on Drug Resistance
Recent studies have explored the potential of this compound to reverse drug resistance in breast cancer cells. Specifically, it was found that this compound could enhance the efficacy of standard chemotherapeutics like doxorubicin and cisplatin by inhibiting glutamine transport in P-glycoprotein-overexpressing cell lines . This suggests that this compound may be beneficial in combination therapies for resistant cancers.
Immune Modulation
This compound has also been investigated for its effects on immune responses within the tumor microenvironment. One study highlighted that this compound promotes reactive oxygen species (ROS)-induced autophagic degradation of B7-H3, a protein associated with immune evasion in tumors. This degradation enhances antitumor immunity, suggesting that this compound may not only act on tumor cells but also modulate immune responses .
Data Summary Table
Case Study 1: Breast Cancer Resistance
In a controlled study involving various breast cancer cell lines, this compound was shown to significantly reverse drug resistance patterns by inhibiting glutamine transport. The study utilized flow cytometry to monitor changes in cell cycle progression and drug accumulation, confirming the compound's effectiveness against resistant phenotypes .
Case Study 2: Tumor Growth Inhibition
A longitudinal study involving athymic nude mice bearing patient-derived xenografts demonstrated that chronic administration of this compound resulted in substantial reductions in tumor volume over time. The treatment was well-tolerated with no significant adverse effects noted, indicating its potential for clinical application .
Mechanism of Action
V-9302 exerts its effects by competitively inhibiting the ASCT2 transporter, which is responsible for the uptake of glutamine into cells. By blocking this transporter, this compound reduces the availability of glutamine, a critical nutrient for cancer cell growth and survival. This leads to increased oxidative stress, reduced cell proliferation, and increased cell death .
Comparison with Similar Compounds
Similar Compounds
Gamma-L-glutamyl-p-nitroanilide (GPNA): Another inhibitor of glutamine uptake, but with lower potency compared to V-9302.
Uniqueness of this compound
This compound is unique in its high selectivity and potency for the ASCT2 transporter. It has shown a 100-fold improvement in potency over gamma-L-glutamyl-p-nitroanilide, making it a more effective inhibitor of glutamine uptake . Additionally, its ability to induce oxidative stress and cell death in cancer cells highlights its potential as a therapeutic agent .
Biological Activity
V-9302 is a competitive antagonist of the glutamine transporter SLC1A5 (ASCT2), which has garnered attention for its potential in cancer therapy. This compound has been studied extensively for its biological activity, particularly in inhibiting tumor growth and enhancing antitumor immunity through various mechanisms.
- Inhibition of Glutamine Metabolism : this compound primarily inhibits glutamine uptake by blocking ASCT2, leading to decreased cellular viability and increased apoptosis in cancer cells. Studies have shown that this compound treatment results in significant reductions in cell growth and proliferation across various cancer cell lines, including colorectal and breast cancers .
- Induction of Oxidative Stress : The compound promotes the generation of reactive oxygen species (ROS), contributing to increased oxidative stress within cells. For instance, exposure to this compound has been linked to elevated levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .
- Modulation of Autophagy : this compound has been shown to enhance autophagic processes in cancer cells, which is evidenced by increased levels of LC3B, a marker of autophagy. This modulation is crucial as it can lead to altered tumor microenvironments that favor immune responses against tumors .
- Impact on Antitumor Immunity : Recent studies indicate that this compound can enhance antitumor immunity when combined with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies. This combination therapy has shown promising results in preclinical models, suggesting that this compound not only acts directly on tumor cells but also enhances the immune system's ability to combat tumors .
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly inhibits cell viability and induces apoptosis in various cancer cell lines:
Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | ROS Levels Increased |
---|---|---|---|
MCF-7 | ~30% | 10-fold | Yes |
BT-474 | ~40% | 10-fold | Yes |
HCC1806 | >20% | Yes | Yes |
HT29 | >20% | Yes | Yes |
These results highlight the compound's effectiveness across different cancer types, particularly in breast and colorectal cancers .
In Vivo Studies
In vivo studies using murine models have further confirmed the antitumor effects of this compound:
- Xenograft Models : Mice bearing xenografts treated with this compound exhibited significant tumor volume reduction compared to control groups. Notably, treatments resulted in decreased phosphorylated S6 (pS6) levels and increased cleaved caspase 3, indicating enhanced apoptosis within tumor tissues .
- Patient-Derived Xenografts (PDX) : In PDX models, chronic exposure to this compound led to similar outcomes, reinforcing its potential as a therapeutic agent against resistant tumor phenotypes .
Combination Therapy
A case study involving the combination of this compound with standard chemotherapeutic agents such as doxorubicin revealed synergistic effects on cell proliferation inhibition in Pgp-overexpressing breast cancer cells. This suggests that this compound may help overcome resistance mechanisms associated with traditional therapies .
Immune Response Enhancement
Another significant finding from recent studies is the enhancement of CD8+ T cell activation following this compound treatment. This effect was mediated through the modulation of autophagy and ROS levels, leading to increased expression of granzyme B (GzB) and CD69 on cytotoxic T lymphocytes (CTLs). Such findings underscore the potential for this compound to be utilized not only as a direct anticancer agent but also as an immunomodulator .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of V-9302 in targeting ASCT2-mediated glutamine transport?
this compound acts as a competitive antagonist of ASCT2 (SLC1A5), a primary glutamine transporter. Its α-amino acid head group binds to the conserved zwitterionic recognition site of ASCT2, overlapping with glutamine’s binding pocket. This inhibits glutamine uptake, reducing intracellular glutamine levels and disrupting mTORC1 signaling, mitochondrial respiration, and redox balance. In HEK-293 cells, this compound inhibits ASCT2-mediated glutamine transport with an IC50 of 9.6 µM . Structural modeling confirms its compatibility with ASCT2’s binding site .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy across cancer cell lines?
- Screening: Test this compound (e.g., 25 µM for 48 hours) across diverse cell lines (e.g., 29 tumor cell types in colorectal, liver, and breast cancer models) .
- Metrics: Measure cell viability (MTT/ATP assays), apoptosis (Annexin V/flow cytometry), and caspase-3 activation (Western blot) .
- Controls: Include ASCT2-knockout cells (e.g., 143B osteosarcoma) to assess off-target effects .
Q. What are the recommended protocols for preparing this compound stock solutions and ensuring solubility?
- Solubility: Dissolve in DMSO (up to 85 mg/mL or 157.79 mM) for in vitro use. For in vivo studies, use formulations with ≥1 mg/mL solubility in saline .
- Storage: Store lyophilized powder at -20°C in a dry environment. Avoid freeze-thaw cycles for DMSO stocks .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s selectivity for ASCT2?
Some studies report ASCT2-independent effects (e.g., sensitivity in ASCT2-knockout 143B cells). To resolve this:
- Validate ASCT2 dependency using CRISPR/Cas9 knockout or siRNA .
- Test inhibition of alternative transporters (e.g., SNAT1, LAT1) via radiolabeled glutamine uptake assays .
- Compare results across cell types (e.g., HEK-293 vs. HCT116) to identify context-dependent mechanisms .
Q. What methodological approaches enhance anti-tumor effects when combining this compound with glutamine metabolism inhibitors (e.g., CB-839)?
- Dual targeting: Combine this compound (30 mg/kg, IP) with CB-839 (glutaminase inhibitor) to deplete glutathione and induce ROS-mediated apoptosis in glutamine-addicted cancers .
- Metrics: Measure intracellular glutathione (GSH/GSSG ratio), ROS (DCFDA probes), and tumor volume in xenografts .
- Dosing schedule: Administer this compound daily and CB-839 twice daily for 15–20 days in immunodeficient mice .
Q. How does the immune system influence this compound’s anti-tumor efficacy in preclinical models?
- Immunocompetent vs. immunodeficient models: this compound alone reduces tumors in nude mice but requires anti-PD-L1 co-treatment in immunocompetent BALB/c mice to enhance CD8+ T-cell activity .
- Assays: Quantify tumor-infiltrating lymphocytes (flow cytometry) and PD-L1 expression (IHC) post-treatment .
Q. What strategies non-invasively monitor this compound’s tumor targeting and metabolic effects in vivo?
- PET imaging: Synthesize ¹⁸F-labeled this compound analogs to track ASCT2 activity in tumors. Use baseline and post-treatment PET/CT scans to quantify glutamine uptake .
- Metabolic profiling: Pair imaging with LC-MS to measure tumor glutamine, α-ketoglutarate, and ATP levels .
Q. How should researchers analyze conflicting data on this compound’s impact on proliferation vs. apoptosis?
- Dose-response studies: Test this compound at 5–25 µM for 24–72 hours to identify thresholds for proliferation arrest (Ki67 reduction) vs. apoptosis (caspase-3 activation) .
- Mechanistic analysis: Assess p53 status (Western blot) and mitochondrial membrane potential (JC-1 staining) to distinguish stress-response pathways .
Q. Data Contradiction Analysis
- Tumor growth in immunocompetent models: this compound monotherapy fails in BALB/c mice but works in nude mice. This highlights the need to evaluate immune context (e.g., T-cell depletion) and combine with checkpoint inhibitors .
- ASCT2 selectivity: Discrepancies arise from differences in cell-specific transporter redundancy. Use ASCT2-knockout models and multi-omics (proteomics/metabolomics) to map compensatory pathways .
Properties
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNVAAMULVFNN-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.